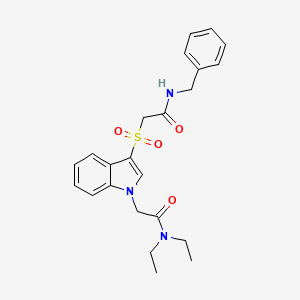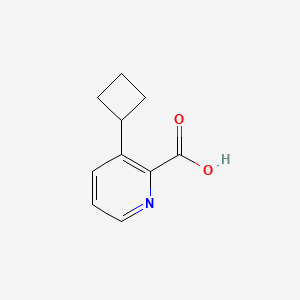
3-Cyclobutylpicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutylpicolinic acid is a chemical compound with the molecular formula C10H11NO2 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
Relevant Papers
Several papers were found during the search, but none of them specifically discuss 3-Cyclobutylpicolinic acid . They cover a range of topics including the application of heteropolyacids in heterocycle synthesis, the synthesis of n-Butyl Levulinate over Caesium containing heteropoly acid supported zeolite β catalysts, and the use of B(OCH2CF3)3 for mediating direct amidation reactions of a wide range of pharmaceutically relevant carboxylic acids and amines.
Scientific Research Applications
Cocrystallization Studies
3-CBPA has been investigated for its potential in cocrystallization. Cocrystals are crystalline materials composed of an active pharmaceutical ingredient (API) and a coformer. Researchers have explored 3-CBPA as a coformer to enhance the solubility, dissolution rate, and stability of APIs. For instance, a study synthesized new cocrystals of ciprofloxacin (CIP) with 3-CBPA, resulting in improved drug solubility compared to the pure drug .
Anticancer Activities
Given the presence of the carboxylic acid moiety in biological systems, 3-CBPA and its derivatives have been studied for their potential anticancer properties. Researchers have explored their coordination with metal ions, such as rhenium (Re(I)). These complexes exhibit promising in vitro anticancer activities, making 3-CBPA a subject of interest in cancer research .
Biomedical Applications
Nucleic acids play a pivotal role in various biomedical applications. While 3-CBPA is not a nucleic acid itself, it has been investigated as a ligand in coordination chemistry. Understanding its interactions with metal ions can provide insights into designing novel complexes for drug delivery, imaging, or therapeutic purposes .
Mechanism of Action
Target of Action
3-Cyclobutylpicolinic acid is a derivative of picolinic acid . Picolinic acid is known to bind to zinc finger proteins (ZFPs) . These proteins play a crucial role in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The mode of action of 3-Cyclobutylpicolinic acid is likely similar to that of picolinic acid, given their structural similarity. Picolinic acid works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting their function .
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (adme) properties of a compound is crucial for predicting its bioavailability and therapeutic potential .
Result of Action
Picolinic acid has been shown to have anti-viral properties both in vitro and in vivo . Given the structural similarity, 3-Cyclobutylpicolinic acid might also exhibit similar effects.
properties
IUPAC Name |
3-cyclobutylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8(5-2-6-11-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHFRUWLRBGPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutylpicolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

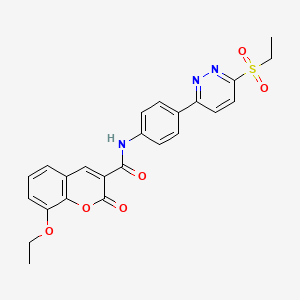

![[(2S,5R)-5-Benzyloxolan-2-yl]methanamine](/img/structure/B2426829.png)
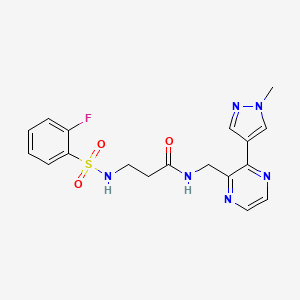
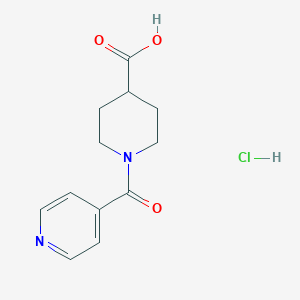
![Methyl 2-[4,5-dimethoxy-2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]acetate](/img/structure/B2426832.png)

![(1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2426837.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2426842.png)
![3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426843.png)
![N-(2-Hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2426846.png)
